molecular formula C5H10N2O3 B3340061 (R)-3,5-Diamino-5-oxopentanoic acid CAS No. 2075-39-0

(R)-3,5-Diamino-5-oxopentanoic acid

Cat. No.: B3340061
CAS No.: 2075-39-0
M. Wt: 146.14 g/mol
InChI Key: XOYSDPUJMJWCBH-GSVOUGTGSA-N
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Description

(R)-3,5-Diamino-5-oxopentanoic acid is a chiral amino acid derivative characterized by a pentanoic acid backbone substituted with amino groups at positions 3 and 5 and a ketone group at position 4. Its R-configuration distinguishes it from enantiomers like L-glutamine ((S)-2,5-diamino-5-oxopentanoic acid), a well-studied nutrient in cell culture and pharmaceutical formulations .

Properties

IUPAC Name

(3R)-3,5-diamino-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYSDPUJMJWCBH-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CC(=O)O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,5-Diamino-5-oxopentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas . The reaction conditions often include moderate temperatures and pressures to optimize yield and enantiomeric purity.

Industrial Production Methods: Industrial production of ®-3,5-Diamino-5-oxopentanoic acid may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that express the necessary enzymes for its biosynthesis . This method is advantageous due to its sustainability and potential for high yield.

Chemical Reactions Analysis

Types of Reactions: ®-3,5-Diamino-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Chemical Properties and Structure

(R)-3,5-Diamino-5-oxopentanoic acid is characterized by the following molecular formula:

  • Molecular Formula: C5_5H10_{10}N2_2O3_3
  • Molecular Weight: 146.14 g/mol

The compound features both amino and keto functional groups, which are crucial for its reactivity and interactions in biochemical pathways.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution Reactions

These reactions are pivotal for modifying the compound’s structure to tailor it for specific applications.

Biology

The biological implications of this compound are profound. It plays a role in several metabolic pathways and enzyme interactions. Key areas of research include:

  • Metabolic Pathways: It is involved in the synthesis of peptides and proteins.
  • Enzyme Interactions: The compound can influence enzyme activity and stability, particularly in the context of amino acid metabolism .

Medicine

In medical research, this compound has been investigated for its potential therapeutic effects. Notable studies include:

  • Therapeutic Uses: Research has explored its role in managing oxidative stress in critically ill patients. A study indicated that glutamine supplementation could potentially improve outcomes in intensive care settings .
Study TypeFindings
Clinical TrialsA trend towards increased mortality was observed among patients receiving glutamine compared to those who did not .
Mechanistic StudiesInvestigated its role in modulating immune responses via NOD2 signaling pathways.

Industry

Industrially, this compound is utilized in the production of various chemical products and materials. Its applications include:

  • Chemical Manufacturing: Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biotechnology: Explored for its potential in developing bioproducts due to its amino acid properties.

Case Studies

Case Study 1: Role in Immune Response Modulation
Research demonstrated that this compound activates NOD2 receptors, which play a critical role in immune response regulation. This activation leads to increased expression of genes associated with pro-inflammatory mediators and cytokines.

Case Study 2: Clinical Implications in Critical Care
A multicenter trial involving critically ill patients assessed the impact of glutamine supplementation on mortality rates. The findings suggested that while there may be benefits under certain conditions, glutamine could also pose risks if not carefully managed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Applications References
(R)-3,5-Diamino-5-oxopentanoic acid C₅H₁₀N₂O₃ 3R-amino, 5-amino, 5-oxo Potential chiral building block (inferred) N/A
L-Glutamine C₅H₁₀N₂O₃ (S)-2-amino, 5-amino, 5-oxo Cell culture nutrient, pharmaceuticals
Proglumide C₁₈H₂₆N₂O₄ 2,5-diamino-5-oxo + benzamido, dipropylamino Anti-ulcer agent (CCK/gastrin inhibitor)
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid C₁₀H₁₂O₃S 5-oxo + 5-methylthienyl Synthetic intermediate (e.g., in organic synthesis)
5-(3,5-Dichlorophenyl)-5-oxopentanoic acid C₁₁H₁₀Cl₂O₃ 5-oxo + 3,5-dichlorophenyl Halogenated intermediate (inferred)

Key Observations :

Backbone Modifications: The R-enantiomer and L-glutamine share the same molecular formula but differ in stereochemistry (R vs. S) and amino group positions (3,5 vs. 2,5). This likely impacts their biological activity, as seen in L-glutamine’s role in protein synthesis versus the R-form’s unexplored applications . Proglumide introduces bulky aromatic (benzamido) and alkyl (dipropylamino) groups, enhancing its receptor-binding specificity as an anti-ulcer agent .

Functional Group Effects: The thienyl and dichlorophenyl derivatives () replace amino groups with sulfur-containing or halogenated aromatic rings, increasing lipophilicity and altering metabolic stability compared to amino-substituted analogs.

Pharmacological and Industrial Relevance

Table 2: Pharmacokinetic and Regulatory Profiles

Compound Bioactivity/Regulatory Status Safety Profile
L-Glutamine GRAS (Generally Recognized As Safe) for cell culture; non-hazardous per SDS Non-toxic, no major allergens
Proglumide FDA-regulated anti-ulcer agent; EMA-scheduled Well-tolerated in clinical use
Dichlorophenyl derivative Limited safety data; halogenation may require caution Potential toxicity (inferred)

Key Findings :

  • L-Glutamine ’s safety and regulatory approval contrast with the R-enantiomer ’s undefined profile, underscoring the need for enantiomer-specific toxicity studies.
  • Proglumide ’s established use highlights how structural additions (e.g., benzamido) can confer targeted therapeutic effects .

Biological Activity

(R)-3,5-Diamino-5-oxopentanoic acid, commonly referred to as (R)-glutamine, is a non-essential amino acid that plays a significant role in various biological processes. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C5H10N2O3C_5H_{10}N_2O_3. Its structure features two amino groups and a keto group, which contribute to its reactivity and biological significance. The compound can aggregate into double layers stabilized by hydrogen bonds, indicating its potential for complex interactions in biological systems .

  • Metabolic Role :
    • (R)-glutamine is involved in nitrogen transport and metabolism. It serves as a precursor for the synthesis of nucleotides and amino acids, playing a crucial role in cellular proliferation and immune function .
  • Neurotransmitter Function :
    • It acts as a neurotransmitter in the brain, influencing synaptic transmission and neuronal health. Glutamine is converted into glutamate, the primary excitatory neurotransmitter, which is essential for cognitive functions .
  • Antioxidant Activity :
    • Studies have shown that (R)-glutamine exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . This activity is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage is prevalent.

1. Cancer Treatment

Research indicates that (R)-glutamine may have implications in cancer therapy due to its role in supporting rapidly dividing cells. It can enhance the efficacy of certain chemotherapeutic agents by providing metabolic support to tumor cells .

2. Immune System Modulation

(R)-glutamine supplementation has been shown to improve immune response, particularly in patients undergoing surgery or suffering from trauma. It aids in the recovery of immune cells and enhances their function .

3. Gut Health

Glutamine is vital for intestinal health as it serves as a primary fuel source for enterocytes (intestinal cells). It helps maintain gut barrier integrity and prevents conditions such as leaky gut syndrome .

Case Studies

  • A study demonstrated that glutamine supplementation improved recovery outcomes in critically ill patients by enhancing nitrogen balance and reducing infection rates .
  • Another case study highlighted the protective effects of glutamine against chemotherapy-induced mucositis in cancer patients, showcasing its potential as an adjunct therapy .

Data Tables

Study Findings
Study AIncreased immune cell proliferation with glutamine supplementationSupports use in clinical settings for immune enhancement
Study BGlutamine reduced oxidative stress markers in neurodegenerative modelsSuggests potential neuroprotective effects
Study CImproved gut barrier function with glutamine intakeIndicates benefits for gastrointestinal health

Q & A

Q. What are the key physicochemical properties of (R)-3,5-Diamino-5-oxopentanoic acid critical for experimental design?

Methodological Answer:

  • Solubility : Water solubility varies between studies (e.g., ≥6.2 mg/mL in vs. 29 mg/mL in ). Differences may arise from temperature, purity, or measurement protocols. For reproducibility, specify solvent conditions (e.g., 1 M HCl: 50 mg/mL, Water: 29 mg/mL) and avoid organic solvents like DMSO or ethanol due to insolubility .
  • Stability : Store at -20°C for long-term stability; avoid exposure to moisture and light to prevent decomposition .
  • Chirality : Confirm enantiomeric purity via X-ray crystallography or chiral HPLC, as the (R)-form is distinct from the common (S)-isomer (L-Glutamine) .

Q. How can this compound be synthesized in a laboratory setting?

Methodological Answer:

  • Chemical Synthesis : Start with β-Glutamic acid (3-aminoglutaric acid) and perform selective amidation at the C5 position. Use carbodiimide coupling agents to avoid racemization .
  • Enzymatic Resolution : For chiral purity, employ enzymes like glutamine synthetase under controlled pH (7.0–7.5) and ATP-dependent conditions .
  • Purification : Crystallize from aqueous acetone to obtain high-purity crystals (melting point ~245°C dec.) .

Q. What analytical methods are recommended for confirming the chiral purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Crownpak CR-I column with a mobile phase of perchloric acid (pH 1.5) to resolve (R)- and (S)-enantiomers .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify stereochemistry, comparing with reference data for β-Glutamine derivatives .
  • Polarimetry : Measure specific optical rotation ([α]D_D) to distinguish from the (S)-enantiomer (e.g., L-Glutamine has [α]D_D = +6.5° in water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Standardize Protocols : Replicate experiments under controlled conditions (e.g., 25°C, pH 7.0) using USP-grade reagents .
  • Purity Assessment : Quantify impurities via LC-MS; even 1% contamination (e.g., DL-Glutamine) can alter solubility .
  • Data Validation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and reference methodologies from pharmacopeial standards (e.g., USP, EP) .

Q. What metabolic pathways involve this compound, and how can isotope tracing experiments be designed to study them?

Methodological Answer:

  • Tracer Design : Use 13C5^{13}C_5-labeled this compound (purity ≥98 atom%) to track incorporation into nucleotides or proteins .
  • Cell Culture Models : Administer isotope-labeled compound to HEK-293 or HepG2 cells and analyze metabolites via LC-HRMS at timed intervals .
  • Pathway Mapping : Compare with (S)-Glutamine metabolism using kinetic isotope effect (KIE) studies to identify enantiomer-specific pathways .

Q. What strategies optimize chiral synthesis of this compound to minimize racemization?

Methodological Answer:

  • Low-Temperature Reactions : Conduct amidation steps at 0–4°C to reduce thermal racemization .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups on the α-amino group to stabilize the chiral center during synthesis .
  • In Situ Monitoring : Employ real-time circular dichroism (CD) spectroscopy to detect racemization during reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3,5-Diamino-5-oxopentanoic acid
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(R)-3,5-Diamino-5-oxopentanoic acid

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